molecular formula C6H3F2N3O B13657929 4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one

4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Katalognummer: B13657929
Molekulargewicht: 171.10 g/mol
InChI-Schlüssel: SWELNLGVTOSLNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of two fluorine atoms at the 4th and 6th positions of the imidazo[4,5-c]pyridine ring system. The imidazopyridine scaffold is known for its diverse biological activities and is often used in medicinal chemistry for the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be constructed through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the imidazo[4,5-c]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can have different biological activities depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.

    Biological Research: The compound is used in studies to understand the mechanism of action of imidazopyridine-based drugs.

    Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.

Wirkmechanismus

The mechanism of action of 4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. The imidazopyridine ring system can interact with various biological pathways, leading to the modulation of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The specific substitution pattern on the imidazopyridine ring system also contributes to its distinct pharmacological profile.

Eigenschaften

Molekularformel

C6H3F2N3O

Molekulargewicht

171.10 g/mol

IUPAC-Name

4,6-difluoro-1,3-dihydroimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C6H3F2N3O/c7-3-1-2-4(5(8)10-3)11-6(12)9-2/h1H,(H2,9,11,12)

InChI-Schlüssel

SWELNLGVTOSLNW-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=C(N=C1F)F)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.